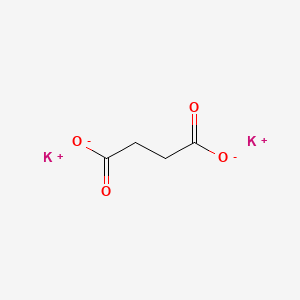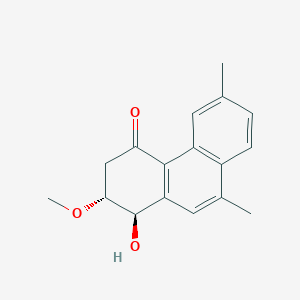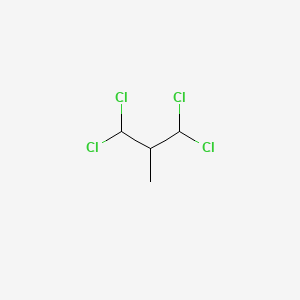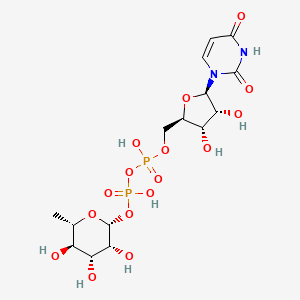
Succinato de dipotasio
Descripción general
Descripción
Synthesis Analysis
The synthesis of dipotassium succinate involves several chemical reactions, including the reduction of organic precursors with potassium. For instance, Kyushin et al. (2004) synthesized a complex dipotassium compound by reducing trans-1,3-dibromo-1,2,2,3,4,4-hexa-tert-butylcyclotetrasilane with potassium, showcasing a novel approach to creating supramolecular structures with dipotassium ions (Kyushin, Kawai, & Matsumoto, 2004).
Molecular Structure Analysis
The molecular structure of dipotassium succinate and related compounds has been elucidated through various techniques, including X-ray crystallography. Research on related succinate compounds reveals complex structures, such as helical chains and three-dimensional networks, highlighting the diversity of configurations possible with succinate derivatives (Montney et al., 2007).
Chemical Reactions and Properties
Dipotassium succinate participates in a variety of chemical reactions, demonstrating a wide range of properties. For example, Zhai et al. (2015) synthesized a new compound through a multi-step process involving dipotassium ions, illustrating the compound's potential in creating novel materials with significant properties (Zhai et al., 2015).
Physical Properties Analysis
The physical properties of dipotassium succinate derivatives have been studied in detail. Brisse et al. (1979) investigated the crystal and molecular structure of diphenyl succinate, providing insight into the physical characteristics of succinate-based compounds and their potential applications in various fields (Brisse, Molhant, & Pérez, 1979).
Chemical Properties Analysis
Dipotassium succinate's chemical properties are integral to its utility in synthesis and manufacturing. Clarke et al. (2002) discussed the synthesis of dipotassium dimethylsilanediolate monohydrate, emphasizing the chemical versatility and potential applications of dipotassium compounds in industrial processes (Clarke, Matisons, Owen, & Graiver, 2002).
Aplicaciones Científicas De Investigación
Producción de biocombustibles y bioquímicos
El succinato de dipotasio juega un papel significativo en el efecto de salado, que es un proceso clave en la extracción de biocombustibles y bioquímicos de caldos de fermentación. Este efecto mejora la eficiencia de separación y el rendimiento de productos como el biobutanol, el 1,3-propanodiol, el 2,3-butanodiol y la acetoína . La capacidad del compuesto para influir en el entorno acuoso lo convierte en un agente valioso en la producción verde de estas fuentes de energía.
Electrólisis y producción de gas
Durante la electrólisis de soluciones de this compound, contribuye a la generación de gases como hidrógeno (H2) y dióxido de carbono (CO2). El anión succinato se descompone para producir eteno y CO2, mientras que en el cátodo, las moléculas de agua se reducen para producir gas H2 . Esta reacción tiene implicaciones para el estudio de los procesos electrolíticos y el desarrollo de nuevos métodos de producción de gas.
Safety and Hazards
Mecanismo De Acción
Target of Action
Dipotassium succinate, also known as Potassium Succinate, primarily targets the tricarboxylic acid (TCA) cycle in the mitochondria . It serves as a substrate for succinate dehydrogenase (SDH) , an enzyme that plays a crucial role in energy production within fundamental mitochondrial metabolic pathways .
Mode of Action
Once inside the cell, dipotassium succinate participates in the TCA cycle, where it is converted to fumarate by SDH . This reaction contributes to the production of ATP, the primary energy currency of the cell . The compound’s interaction with its target (SDH) leads to changes in energy production and other downstream effects.
Biochemical Pathways
Dipotassium succinate is involved in the TCA cycle, a central metabolic pathway in cells . It is converted to fumarate by SDH, contributing to the production of ATP . Additionally, succinate and SDH are involved in various metabolic pathways, contributing to the regulation of numerous catabolic and anabolic processes .
Pharmacokinetics
It is known that succinate can be rapidly metabolized in the tca cycle once it enters the body .
Result of Action
The action of dipotassium succinate results in energy production and the regulation of various metabolic processes . Elevated levels of succinate have been associated with pathological states, including chronic inflammation, ischemia/reperfusion (IR) injury, and cancer . These associations are primarily due to exaggerated immune cell responses .
Action Environment
The action of dipotassium succinate can be influenced by various environmental factors. For instance, under hypoxic conditions common in inflammatory environments, disruptions in the TCA cycle lead to cytoplasmic succinate accumulation . This can contribute to several biological processes such as stabilization of hypoxia-inducible factor-1α (HIF-1α), generation of reactive oxygen species (ROS), and protein succinylation .
Propiedades
IUPAC Name |
dipotassium;butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOQYKPWIVSMDC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4K2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889434 | |
| Record name | Butanedioic acid, potassium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676-47-1 | |
| Record name | Dipotassium succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, potassium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5RP2087WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of potassium succinate?
A1: The molecular formula for potassium succinate is C4H4K2O4. Its molecular weight is 248.32 g/mol. [, ]
Q2: Is there spectroscopic data available for potassium succinate?
A2: Yes, researchers have used techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to characterize potassium succinate. These analyses provide insights into the vibrational modes and chemical bonds within the molecule. []
Q3: Does the crystal structure of potassium succinate influence its properties?
A3: Yes, potassium succinate trihydrate (C4H4O4K2·3H2O) crystallizes in an orthorhombic system. This structure, where succinate ions and water molecules lie on mirror planes, is stabilized by hydrogen bonds and interactions with potassium ions. These structural features likely contribute to its observed properties. [, ]
Q4: Has potassium succinate shown promise in specific material applications?
A4: Research indicates that potassium succinate can be used as a compatibilizer to improve the dispersion of clay layers within a polypropylene matrix. This has implications for enhancing the mechanical and physical properties of the resulting composite materials. []
Q5: What is known about the catalytic properties of potassium succinate?
A5: Potassium succinate plays a role in biochemical reactions. For instance, it can be used as a respiratory substrate in studies examining oxidative phosphorylation and proton exchange in isolated mitochondria. [, ]
Q6: Have computational methods been applied to study potassium succinate?
A6: Yes, molecular docking studies have been employed to investigate the potential antibacterial action of potassium succinate-succinic acid. These simulations help to visualize and predict how the compound might interact with bacterial targets. []
Q7: How stable is potassium succinate under different conditions?
A7: While specific stability data might vary depending on the formulation and storage conditions, potassium succinate is generally considered stable. It is crucial to consider factors like temperature, humidity, and exposure to light when formulating and storing this compound. [, , ]
Q8: Does potassium succinate have any known biological effects?
A8: Research suggests potential roles for potassium succinate in several biological processes:
- Cardioprotective Effects: Some studies suggest potassium succinate may offer cardioprotective benefits, particularly in models of myocardial infarction. This potential benefit is thought to be linked to its influence on cellular energy metabolism. [, , ]
- Influence on Renal Function: Potassium succinate has been shown to impact renal function, particularly in relation to diuresis and electrolyte balance. Studies in rats demonstrate that potassium loading, including with potassium succinate, can increase glomerular filtration rate and influence the excretion of sodium, potassium, and chloride. [, ]
- Impact on Plant Growth: Potassium succinate has been explored as a potential growth regulator in plant tissue culture. Studies suggest it may positively influence the regeneration and growth of microshoots in certain plant species. []
Q9: Are there any known interactions of potassium succinate with enzymes?
A9: Potassium succinate has been found to influence the activity of certain enzymes:
- Phosphofructokinase: Potassium succinate can activate phosphofructokinase, a key regulatory enzyme in glycolysis, in carrot roots. This activation is thought to be primarily due to the succinate anion. Understanding these interactions is important for comprehending the regulation of carbohydrate metabolism in plants. []
- Adenosine 5'-Monophosphate Aminohydrolase: The activity of this enzyme, involved in nucleotide metabolism, is influenced by the presence of potassium succinate. Studies on cod muscle extracts have shown that potassium succinate can affect the enzyme's activity levels under specific conditions. []
Q10: What is known about the toxicity profile of potassium succinate?
A10: While generally considered safe for its intended uses, limited data is available on the long-term toxicity of potassium succinate. As with any chemical compound, it's crucial to handle it with care and follow appropriate safety guidelines. [, ]
Q11: Is there information available regarding the environmental impact of potassium succinate?
A11: Research on the ecotoxicological effects of potassium succinate is scarce. Given the growing emphasis on sustainability, it's essential to investigate its potential impact on the environment and explore strategies to mitigate any negative effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethylidene-1,2,3,4,6,7,12,12balpha-octahydroindolo[2,3-a]quinolizine](/img/structure/B1222642.png)



![5-Methyl-4-[(2-oxo-1-benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1222648.png)



![2-[4-(Diaminomethylidenehydrazinylidene)hexan-3-ylideneamino]guanidine](/img/structure/B1222654.png)


![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)
